molecular formula C13H13BrN2O4 B8028753 tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate

tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate

Cat. No.: B8028753
M. Wt: 341.16 g/mol
InChI Key: UDBOSHTZMVJIMV-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a nitro group attached to the indole ring. These functional groups confer unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative, followed by nitration and esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, nitric acid for nitration, and tert-butyl alcohol in the presence of a strong acid for esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate depends on its chemical structure and the functional groups present. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 5-bromoindole-1-carboxylate: Lacks the nitro group, which affects its reactivity and biological activity.

    5-bromo-2-nitroindole: Lacks the tert-butyl ester group, influencing its solubility and stability.

    Tert-butyl 2-nitroindole-1-carboxylate:

Uniqueness

Tert-butyl 5-bromo-2-nitro-1H-indole-1-carboxylate is unique due to the combination of functional groups that confer distinct chemical properties and reactivity. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

tert-butyl 5-bromo-2-nitroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O4/c1-13(2,3)20-12(17)15-10-5-4-9(14)6-8(10)7-11(15)16(18)19/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBOSHTZMVJIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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